molecular formula C7HCl2F4NO2 B1391381 2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene CAS No. 1221272-80-5

2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene

Cat. No. B1391381
M. Wt: 277.98 g/mol
InChI Key: REKUKXLXYLUJGT-UHFFFAOYSA-N
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Description

“2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene” is a chemical compound . It is used in diverse scientific research and offers immense possibilities for innovative applications.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Nucleophilic Aromatic Substitution

    3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, structurally related to the compound , was synthesized and subjected to nucleophilic aromatic substitution, leading to novel (pentafluorosulfanyl)benzenes with 3,5-disubstitution patterns (Ajenjo et al., 2016).

  • Copolymerization and Novel Trisubstituted Ethylenes

    Halogen ring-disubstituted 2-methoxyethyl phenylcyanoacrylates, which include similar dichloro-fluoro-nitro trifluoromethyl benzene structures, were synthesized and copolymerized with styrene, indicating potential applications in polymer science (Abdelhamid et al., 2021).

Material Science and Engineering

  • Development of Soluble Fluoro-Polyimides: A study explored the synthesis of soluble fluoro-polyimides using a similar fluorine-containing aromatic diamine. This research is significant for developing materials with excellent thermal stability and low moisture absorption, relevant for various industrial applications (Xie et al., 2001).

Analytical and Environmental Chemistry

  • Derivatization Reagent for Biogenic Amines: The compound 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, closely related to the queried chemical, has been used as a derivatization reagent for determining biogenic amines in wines. This indicates its potential use in food quality analysis and safety (Jastrzębska et al., 2016).

Crystallography and Molecular Structure

  • Investigation of Molecular Structures: Studies of various trifluoromethyl-substituted compounds, including those with similar structural characteristics, provide insights into molecular conformations and intermolecular interactions, crucial for understanding chemical behavior and designing new compounds (Li et al., 2005).

properties

IUPAC Name

2,4-dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F4NO2/c8-4-2(7(11,12)13)1-3(10)5(9)6(4)14(15)16/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKUKXLXYLUJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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